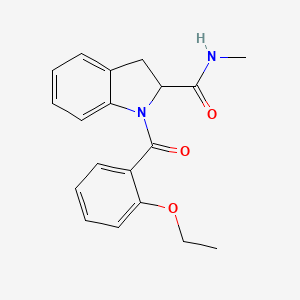

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

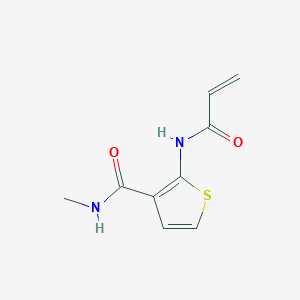

The compound “1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules. The ethoxybenzoyl group attached to the indoline could potentially alter the properties and biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, an ethoxybenzoyl group, and a N-methylcarboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indoline ring, ethoxybenzoyl group, and N-methylcarboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .科学的研究の応用

Drug Delivery Applications

Cholesterol-based compounds have been investigated for their potential in drug delivery systems. Researchers have explored incorporating this compound into lipid-based nanoparticles, micelles, or liposomes. These cholesterol-based carriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, the rigid steroid structure of cholesterol provides stability to these delivery systems, allowing controlled release of therapeutic agents .

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol derivatives have demonstrated promising bioactivity. Some cholesterol-based compounds exhibit anticancer properties by interfering with cancer cell membranes or signaling pathways. Others display antimicrobial effects against bacteria, fungi, or viruses. Additionally, certain derivatives act as antioxidants, protecting cells from oxidative stress. Researchers continue to explore novel cholesterol-based derivatives for potential therapeutic applications .

Cholesterol-Based Liquid Crystals

Cholesterol derivatives can form liquid crystalline phases. These materials have unique optical properties and are used in displays, sensors, and optical devices. By modifying the cholesterol structure, researchers can tailor the liquid crystal properties, such as phase transition temperatures and birefringence. Understanding these materials contributes to advancements in liquid crystal technology .

Cholesterol-Based Gelators

Gelators are molecules that form gels when mixed with suitable solvents. Cholesterol-based gelators have been studied for their ability to create stable gels in various media. These gels find applications in drug delivery, tissue engineering, and cosmetics. Researchers investigate their self-assembly behavior and mechanical properties to optimize their use in different contexts .

Bioimaging Applications

Cholesterol derivatives can serve as contrast agents in bioimaging techniques. For instance, they may be incorporated into liposomes or nanoparticles for targeted imaging of specific tissues or cells. Their inherent fluorescence or magnetic properties make them valuable tools for visualizing biological processes or disease states. Researchers explore their compatibility with imaging modalities like MRI, PET, or fluorescence microscopy .

Synthetic Applications

Efficient synthetic routes to obtain new cholesterol derivatives are crucial for research and development. Scientists continually explore innovative methods to functionalize the cholesterol scaffold, introducing diverse substituents. These synthetic approaches enable the creation of tailored derivatives with specific properties for various applications. Researchers focus on reaction conditions, regioselectivity, and scalability .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDFMPPKQDUMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)

![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)

carboxamide](/img/structure/B2696225.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)